molecular formula C17H25FN2O4S B11334363 1-[(4-fluorobenzyl)sulfonyl]-N-(3-methoxypropyl)piperidine-4-carboxamide

1-[(4-fluorobenzyl)sulfonyl]-N-(3-methoxypropyl)piperidine-4-carboxamide

Cat. No.: B11334363
M. Wt: 372.5 g/mol
InChI Key: QGQHIXQYGBQMBD-UHFFFAOYSA-N
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Description

1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-(3-METHOXYPROPYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a fluorophenyl group, a methanesulfonyl group, and a piperidine ring. Its distinct molecular configuration makes it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-(3-METHOXYPROPYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Fluorophenyl Intermediate:

    Methanesulfonylation: The next step involves the addition of a methanesulfonyl group to the fluorophenyl intermediate, resulting in the formation of 4-fluorophenylmethanesulfonyl chloride.

    Piperidine Ring Formation: The piperidine ring is then introduced through a nucleophilic substitution reaction, where the 4-fluorophenylmethanesulfonyl chloride reacts with piperidine.

    Carboxamide Formation: Finally, the carboxamide group is introduced through an amidation reaction with 3-methoxypropylamine, yielding the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of appropriate solvents, catalysts, and reaction conditions to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-(3-METHOXYPROPYL)PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanesulfonyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-(3-METHOXYPROPYL)PIPERIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-(3-METHOXYPROPYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use. For example, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-(2-[(4-METHYLPHENYL)SULFANYL]ETHYL)PIPERIDINE-4-CARBOXAMIDE
  • 1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-(NAPHTHALEN-2-YL)PIPERIDINE-4-CARBOXAMIDE

Uniqueness

1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-(3-METHOXYPROPYL)PIPERIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methanesulfonyl and fluorophenyl groups contribute to its reactivity and potential interactions with biological targets, setting it apart from similar compounds.

Properties

Molecular Formula

C17H25FN2O4S

Molecular Weight

372.5 g/mol

IUPAC Name

1-[(4-fluorophenyl)methylsulfonyl]-N-(3-methoxypropyl)piperidine-4-carboxamide

InChI

InChI=1S/C17H25FN2O4S/c1-24-12-2-9-19-17(21)15-7-10-20(11-8-15)25(22,23)13-14-3-5-16(18)6-4-14/h3-6,15H,2,7-13H2,1H3,(H,19,21)

InChI Key

QGQHIXQYGBQMBD-UHFFFAOYSA-N

Canonical SMILES

COCCCNC(=O)C1CCN(CC1)S(=O)(=O)CC2=CC=C(C=C2)F

Origin of Product

United States

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